N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide
Description
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide is a synthetic benzofuran-derived amide characterized by a 2,5-dimethoxybenzoyl substituent at the 2-position of the benzofuran core and a 2,2-dimethylpropanamide group at the 5-position. The 2,2-dimethylpropanamide group confers steric bulk and lipophilicity, which may influence bioavailability and receptor interactions .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-13-16-11-14(24-22(26)23(2,3)4)7-9-19(16)29-21(13)20(25)17-12-15(27-5)8-10-18(17)28-6/h7-12H,1-6H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWRDJPRNRBQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)(C)C)C(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C26H23NO6
- Molecular Weight : 445.5 g/mol
- Key Functional Groups : Methoxy groups at the 2 and 5 positions of the benzoyl group, contributing to its unique chemical properties.
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Microtubule Dynamics Interference : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division and proliferation.
- Selective Binding : Preliminary studies suggest potential selective binding to specific receptors or enzymes involved in tumor progression, which could enhance therapeutic efficacy while minimizing side effects.
Anticancer Activity
The compound has demonstrated promising results in various studies focused on its anticancer properties:
- Cell Line Studies : In vitro evaluations have shown that related compounds exhibit cytotoxicity against human lung cancer cell lines such as A549 and HCC827. For instance, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 |
| Compound 6 | HCC827 | 6.48 ± 0.11 |
| This compound | N/A | N/A |
Mechanism Insights
The activity profile suggests that the compound may act through multiple pathways:
- Cytotoxicity : Demonstrated through MTS assays in both 2D and 3D cell cultures.
- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, potentially affecting replication and transcription processes .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Activity Evaluation : Research involving newly synthesized derivatives has highlighted their potential to halt tumor cell proliferation effectively while maintaining lower toxicity levels against normal cells .
- In Vitro Testing Methods : Various methodologies such as MTS assays and BrdU proliferation assays were employed to assess the efficacy of the compound against cancer cell lines compared to standard chemotherapeutic agents like doxorubicin .
- Comparative Analysis with Other Compounds : The structural similarities with other benzamide derivatives suggest that modifications in substitution patterns can significantly influence biological activity. For example, the presence of methoxy groups enhances selectivity and potency against specific targets compared to simpler structures .
Scientific Research Applications
Preliminary studies indicate that compounds with structural similarities to N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide exhibit various biological activities, including:
- Anticancer Activity : The compound is included in anticancer libraries due to its potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have shown moderate to strong antibacterial activity, suggesting that this compound may also possess similar properties.
- Antioxidant Effects : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its antioxidant potential.
Anticancer Research
Recent studies have focused on the anticancer potential of this compound. For instance, it has been screened against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and survival.
Interaction Studies
Research into the interactions of this compound with biological targets is ongoing. These studies utilize techniques such as:
- Molecular Docking : To predict how the compound binds to target proteins.
- In vitro Assays : To evaluate its efficacy in cellular models.
Potential Therapeutic Applications
Given its promising biological activities, this compound has several potential therapeutic applications:
- Cancer Treatment : As a lead compound in the development of novel anticancer drugs.
- Infectious Diseases : As a candidate for developing new antibiotics or antimicrobial agents.
- Oxidative Stress Disorders : In formulations aimed at reducing oxidative damage in various diseases.
Comparison with Similar Compounds
4-Bromo-N-[2-(2,5-Dimethoxybenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Benzamide ()
N-[2-(2,5-Dimethoxybenzoyl)-3-Methyl-1-Benzofuran-5-Yl]Acetamide (F267-0049, )
- Molecular Formula: C₂₀H₁₉NO₅
- Molecular Weight : 353.37 g/mol
- Key Differences : Substitutes the 2,2-dimethylpropanamide group with a smaller acetamide (-NHCOCH₃). This reduces steric hindrance and logP (3.69 vs. estimated ~4.5 for the target compound).
- Physicochemical Properties : Lower molecular weight and polar surface area (60.67 Ų) suggest improved aqueous solubility compared to the target compound .
1-(Benzo[d][1,3]Dioxol-5-Yl)-N-(5-(2,5-Dimethoxybenzoyl)-4-Phenylthiazol-2-Yl)Cyclopropanecarboxamide ()
- Key Differences : Replaces the benzofuran core with a thiazole ring and introduces a cyclopropanecarboxamide group. The thiazole moiety may enhance metabolic stability.
- Synthesis: Prepared via amide coupling between a carboxylic acid and aminothiazole, a method applicable to the target compound .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Bromination () significantly elevates molecular weight and logP, which may limit bioavailability .
Preparation Methods
Cyclization of ortho-Alkynylphenols
The benzofuran scaffold is typically synthesized via intramolecular cyclization of ortho-alkynylphenols. For example, ortho-alkynylphenol derivatives undergo ZnCl₂-catalyzed hydroalkoxylation at 120°C to yield 3-methylbenzofuran intermediates. This method achieves regioselectivity for the 3-methyl substituent, critical for downstream functionalization.
Reaction Conditions :
Sonogashira Coupling for Ring Formation
Palladium-mediated Sonogashira coupling between o-iodophenols and terminal alkynes provides an alternative route. For instance, o-iodophenol reacts with 1-propynylbenzotriazole under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine to form 3-substituted benzofurans. This method is advantageous for introducing electron-withdrawing groups at the 3-position.
Optimized Protocol :
-
Catalysts: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
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Base: Et₃N
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Solvent: DMF
-
Temperature: 60°C
Introduction of the 2,5-Dimethoxybenzoyl Group
Friedel-Crafts Acylation
The dimethoxybenzoyl moiety is introduced via Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride. The reaction proceeds in anhydrous dichloromethane with AlCl₃ as a Lewis acid.
Procedure :
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Dissolve 3-methylbenzofuran (1 equiv) in DCM.
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Add 2,5-dimethoxybenzoyl chloride (1.2 equiv) dropwise.
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Introduce AlCl₃ (1.5 equiv) at 0°C.
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Stir at room temperature for 12 hours.
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Quench with ice-water and extract with DCM.
Outcomes :
Direct Coupling via Palladium Catalysis
An alternative method employs Suzuki-Miyaura coupling to attach pre-formed boronic esters. For example, 2,5-dimethoxyphenylboronic acid reacts with brominated benzofuran intermediates under Pd(OAc)₂/XPhos catalysis.
Key Parameters :
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Catalyst: Pd(OAc)₂ (3 mol%), XPhos (6 mol%)
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Base: Cs₂CO₃
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Solvent: 1,4-Dioxane/H₂O (10:1)
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Temperature: 90°C
Installation of the 2,2-Dimethylpropanamide Group
Lithiation-Iodination Sequence
The 5-position amidation is achieved through a lithiation-iodination strategy. N-(3-Pyridyl)pivalamide analogs (e.g., from) are lithiated at -78°C using n-BuLi/TMEDA, followed by iodination to introduce the iodine leaving group.
Typical Protocol :
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Dissolve 3-methyl-5-aminobenzofuran (1 equiv) in THF.
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Add TMEDA (2.5 equiv) and n-BuLi (2.2 equiv) at -78°C.
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Stir for 2 hours at -10°C.
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Add iodine (1.1 equiv) in THF and stir at -78°C.
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Quench with NH₄Cl and extract with EtOAc.
Amidation with Pivaloyl Chloride
The iodinated intermediate undergoes nucleophilic substitution with 2,2-dimethylpropanamide. Using Pd₂(dba)₃/Xantphos catalysis, the iodide is displaced by a pivalamide group.
Conditions :
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Catalyst: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)
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Base: K₃PO₄
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Solvent: Toluene
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Temperature: 110°C
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/heptane gradients.
Elution Profile :
Spectroscopic Validation
1H-NMR (CDCl₃, 400 MHz):
-
δ 1.38 (s, 9H, pivaloyl CH₃)
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δ 2.45 (s, 3H, benzofuran-CH₃)
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δ 3.85 (s, 6H, OCH₃)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | High regioselectivity | Requires harsh conditions | 65–85% |
| Sonogashira Coupling | Modular substitution | Costly catalysts | 55–72% |
| Friedel-Crafts | Rapid acylation | Poor selectivity for polycycles | 60–68% |
| Lithiation-Amidation | Precise functionalization | Low-temperature requirements | 38–58% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions.
- Step 2 : Introduction of the 2,5-dimethoxybenzoyl group via Friedel-Crafts acylation using AlCl₃ as a catalyst .
- Step 3 : Amidation of the benzofuran-5-yl intermediate with 2,2-dimethylpropanoyl chloride in anhydrous DMF, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Optimization : Reaction efficiency can be improved by controlling temperature (e.g., 0–5°C during acylation) and using high-purity reagents to minimize side reactions .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, benzofuran protons at δ 6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H]⁺ for C₂₄H₂₅NO₅: 408.1809).
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .
Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., benzofuran-acetamide derivatives) suggest potential interactions with:
- Kinase enzymes : Use ATP-binding site assays (e.g., fluorescence polarization) to screen for inhibition.
- GPCRs : Radioligand binding assays (e.g., ³H-labeled antagonists) to assess affinity .
- Oxidative Stress Pathways : Evaluate ROS modulation via DCFH-DA fluorescence in cell-based models .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell passage number) to minimize variability.
- Orthogonal Assays : Confirm enzyme inhibition (IC₅₀) via both fluorometric and colorimetric methods (e.g., ADP-Glo™ kinase assay vs. malachite green phosphate detection) .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives due to rapid degradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing 2,5-dimethoxy with halogen or alkyl groups) to assess steric/electronic effects.
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., COX-2 or 5-HT receptors) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) via comparative SAR with inactive analogs .
Q. What in silico tools are suitable for predicting ADMET properties of this compound?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity), bioavailability, and BBB permeability.
- ProTox-II : Assess toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
- MD Simulations : Evaluate metabolic stability via cytochrome P450 binding affinity using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
